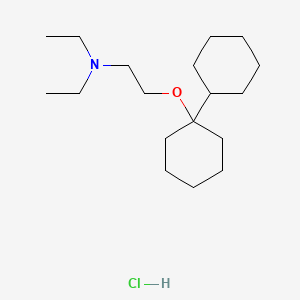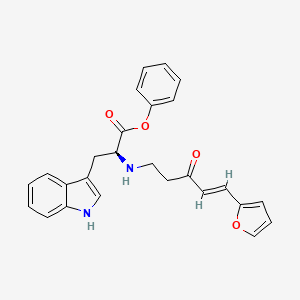
2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by its unique structure, which includes a pentanediylbis(thio) linkage and pyrimidinediamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 1,5-dibromopentane with thiourea to form a bis(thio) intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and intermediates.
Catalysts: In some cases, catalysts such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings.
Substitution: The amino groups on the pyrimidine rings can undergo substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thio groups can form covalent bonds with cysteine residues in proteins, inhibiting their activity. Additionally, the pyrimidine rings can interact with nucleic acids, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,5-Pentanediylbis(oxy))bis(4,6-pyrimidinediamine): Similar structure but with oxy linkages instead of thio.
2,2’-(1,5-Pentanediylbis(amino))bis(4,6-pyrimidinediamine): Contains amino linkages instead of thio.
2,2’-(1,5-Pentanediylbis(methyl))bis(4,6-pyrimidinediamine): Methyl linkages instead of thio.
Uniqueness
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its thio linkages, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of thio groups allows for specific interactions with biological thiols, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
92629-38-4 |
|---|---|
Fórmula molecular |
C13H20N8S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[5-(4,6-diaminopyrimidin-2-yl)sulfanylpentylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H20N8S2/c14-8-6-9(15)19-12(18-8)22-4-2-1-3-5-23-13-20-10(16)7-11(17)21-13/h6-7H,1-5H2,(H4,14,15,18,19)(H4,16,17,20,21) |
Clave InChI |
UQJUROFUULACEO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1N)SCCCCCSC2=NC(=CC(=N2)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

